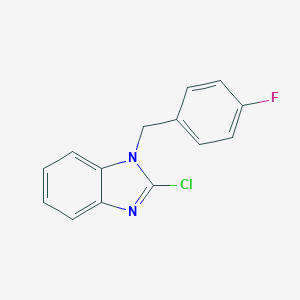

1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Description

BenchChem offers high-quality 1-(4-Fluorobenzyl)-2-chlorobenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzyl)-2-chlorobenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXALMVNIRPELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233991 | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84946-20-3 | |

| Record name | 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572KOO4QPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Fluorobenzyl)-2-chlorobenzimidazole molecular structure and weight

An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-2-chlorobenzimidazole: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, a significant heterocyclic compound within the benzimidazole class. Benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the molecular structure, physicochemical properties, a validated synthesis protocol, and the known applications of this specific compound, tailored for researchers, chemists, and professionals in drug discovery and development. We will explore the causality behind the synthetic methodology and the context of its utility as a precursor and bioactive molecule.

Molecular Identity and Physicochemical Properties

Molecular Structure and Identifiers

1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a disubstituted benzimidazole. The core is a bicyclic molecule formed by the fusion of benzene and imidazole rings. A chlorine atom is attached at the 2-position of the imidazole ring, and a 4-fluorobenzyl group is bonded to one of the nitrogen atoms.

-

IUPAC Name: 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole[3]

-

SMILES: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl[3]

-

InChIKey: PGXALMVNIRPELS-UHFFFAOYSA-N[3]

Physicochemical Data

The key quantitative properties of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole are summarized below. This data is crucial for its handling, purification, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 260.69 g/mol | [3][4] |

| Appearance | White solid / White crystalline solid | [4][5] |

| Melting Point | 83-87 °C | [5] |

| Boiling Point | 432.3 ± 47.0 °C (Predicted) | [5] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [5] |

| Purity | ≥98% (Commercially available) | [5] |

Note: The compound also exists as a hydrochloride salt (CAS: 225117-42-0, MW: 297.16 g/mol ) and a hydrochloride monohydrate (MW: 315.2 g/mol ).[6][7]

Synthesis and Purification

Rationale and Mechanistic Overview

The synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is typically achieved via a nucleophilic substitution reaction (specifically, an N-alkylation). The nitrogen atom of the 2-chlorobenzimidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride.

Causality of Experimental Choices:

-

Base (Sodium Hydroxide): The imidazole proton of 2-chlorobenzimidazole is weakly acidic. A base like NaOH is used to deprotonate it, forming a benzimidazolide anion. This anion is a significantly stronger nucleophile than the neutral molecule, which dramatically increases the reaction rate and yield.

-

Solvent (Water): Water is an effective solvent for the sodium hydroxide and the resulting benzimidazolide salt. The reaction is likely performed under phase-transfer conditions or as a heterogeneous mixture where the organic halide can interact with the aqueous base layer.

-

Temperature (82 °C): Heating the reaction provides the necessary activation energy for the nucleophilic attack, ensuring the reaction proceeds to completion within a reasonable timeframe.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.[8] Successful completion and characterization confirm the integrity of the process.

Materials:

-

2-Chlorobenzimidazole (11 g)

-

4-Fluorobenzyl chloride (23.76 g)

-

30% Sodium Hydroxide solution (17.35 mL)

-

Water (74 mL)

-

Methylene Chloride (for extraction)

-

Ethyl Acetate (for recrystallization)

Procedure:

-

Dissolve 11 g of 2-chlorobenzimidazole in 74 mL of water and 17.35 mL of 30% sodium hydroxide in a suitable reaction vessel.

-

Heat the resulting mixture to 82 °C with stirring.

-

Slowly add 23.76 g of 4-fluorobenzyl chloride to the heated mixture over a period of 5 hours.

-

After the addition is complete and the reaction is achieved, cool the solution to 20 °C.

-

Extract the product from the aqueous mixture using methylene chloride.

-

The crude compound is then purified by recrystallization from ethyl acetate to yield the final product.[8]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.

Characterization

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the successful attachment of the benzyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound (260.69 g/mol ).[3]

-

Melting Point Analysis: To confirm the purity of the crystalline solid, comparing the result to the literature value (83-87 °C).[5]

Applications and Scientific Context

The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. This "privileged scaffold" is known for its metabolic stability and its ability to engage in hydrogen bonding and π-π stacking interactions, making it a versatile framework for developing drugs with diverse pharmacological activities, including anticancer, antimicrobial, antidiabetic, and antihypertensive properties.[2]

Known and Potential Applications

1-(4-Fluorobenzyl)-2-chlorobenzimidazole serves both as a key intermediate and as a molecule with intrinsic biological activity.

-

Intermediate for Anti-Allergic Agents: It is a documented precursor for the synthesis of Mizolastine, a second-generation H1 receptor antagonist used as an anti-allergic medication.[4] The synthesis involves displacing the 2-chloro group with a more complex amine side chain.

-

Aldose Reductase (ALR2) Inhibition: The compound has been identified as a novel aldose reductase (ALR2) inhibitor.[4] ALR2 is an enzyme implicated in the diabetic complications of the eye and nerve, making its inhibitors valuable targets for drug development.

-

Broad-Spectrum Biocide: It exhibits broad-spectrum bactericidal effects, suggesting potential applications in agriculture, horticulture, and animal husbandry for controlling pests and diseases.[5]

References

-

1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS 84946-20-3. Home Sunshine Pharma.[Link]

-

1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE HYDROCHLORIDE. gsrs.ncats.nih.gov.[Link]

-

1-(4-Fluorobenzyl)-2-chlorobenzimidazole 84946-20-3. lookchem.com.[Link]

-

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole. Chemsrc.[Link]

-

1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241. PubChem, National Center for Biotechnology Information.[Link]

-

Synthesis of Step B: 2-chloro 1-(4 fluorobenzyl) benzimidazole. PrepChem.com.[Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).[Link]

-

1-(4-fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate. PubChem, National Center for Biotechnology Information.[Link]

-

2-Chlorobenzimidazole | C7H5ClN2 | CID 78572. PubChem, National Center for Biotechnology Information.[Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed, National Library of Medicine.[Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed, National Library of Medicine.[Link]

-

Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information. The Royal Society of Chemistry.[Link]

-

2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571. PubChem, National Center for Biotechnology Information.[Link]

-

2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. PubChem, National Center for Biotechnology Information.[Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS 84946-20-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole 84946-20-3 [mingyuanchemical.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate | C14H13Cl2FN2O | CID 76964947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Therapeutic Potential of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Aimed at Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a testament to structural elegance and functional versatility. Its presence in numerous FDA-approved drugs underscores its significance as a "privileged structure." This guide focuses on a specific, promising derivative: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. While this molecule is not yet extensively characterized in the public domain, its structural motifs—a metabolically stable fluorobenzyl group and a reactive 2-chloro position—suggest a high potential for therapeutic development.

This document is crafted not as a mere summary of existing data, but as a forward-looking technical roadmap. We will proceed from a logical synthesis of the compound to a detailed exploration of its potential therapeutic applications based on the well-documented activities of the broader benzimidazole class. The experimental protocols herein are not just recipes; they are presented with a rationale rooted in practical drug discovery, designed to be self-validating and to generate decision-driving data. Our objective is to empower you, the researcher, to unlock the therapeutic promise of this intriguing molecule.

Molecular Profile and Synthesis

Physicochemical Characteristics

Understanding the fundamental physicochemical properties of a compound is the cornerstone of drug development, influencing everything from solubility and membrane permeability to metabolic stability.

Table 1: Physicochemical Properties of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole

| Property | Value | Source | Significance in Drug Discovery |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₀ClFN₂ | [1][2][3] | Defines the elemental composition and exact mass. |

| Molecular Weight | 260.7 g/mol | [1][2] | Influences diffusion rates and membrane transport. |

| XLogP3 | 4.1 | [1] | Indicates high lipophilicity, suggesting good potential for cell membrane permeability but may also imply lower aqueous solubility. |

| Hydrogen Bond Donors | 0 | [1] | Reduces the likelihood of forming extensive hydrogen bonds, which can aid in passive diffusion across membranes. |

| Hydrogen Bond Acceptors | 2 | [1] | Provides sites for potential hydrogen bonding interactions with biological targets. |

| Rotatable Bond Count | 2 |[1] | A low number of rotatable bonds generally correlates with better oral bioavailability. |

Rationale-Driven Synthesis

The synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a straightforward and scalable process, making it an attractive candidate for further development. The most common route involves the N-alkylation of 2-chlorobenzimidazole.

This protocol is based on established methods for the N-alkylation of benzimidazoles.[4][5]

-

Dissolution & Base Treatment: Dissolve 2-chlorobenzimidazole (1.0 eq) in a suitable solvent such as water or an organic solvent like acetonitrile.[4][5] Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.1 eq), to deprotonate the imidazole nitrogen, forming the more nucleophilic benzimidazolide anion.[4][5]

-

Heating: Gently heat the mixture (e.g., to 82°C if using water) to ensure complete dissolution and deprotonation.[4]

-

Alkylation: Slowly add 4-fluorobenzyl chloride (1.0-1.1 eq) to the reaction mixture over several hours.[4] The nucleophilic nitrogen attacks the benzylic carbon of the 4-fluorobenzyl chloride in an SN2 reaction. The slow addition helps to control the reaction temperature and minimize side reactions.

-

Reaction Monitoring & Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction to room temperature.

-

Extraction: If the reaction was performed in water, extract the product into an organic solvent like methylene chloride.[4] If in an organic solvent, filter off the inorganic salts.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent such as ethyl acetate to yield the final product.[4]

Caption: Workflow for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.

Core Therapeutic Hypotheses & Experimental Validation

The benzimidazole scaffold is a cornerstone of numerous anticancer, antimicrobial, and anti-inflammatory agents.[6][7] This section outlines the primary therapeutic hypotheses for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole and provides detailed protocols for their investigation.

Anticancer Potential: Targeting Cellular Proliferation

Benzimidazole derivatives exert anticancer effects through multiple mechanisms, including inhibition of tubulin polymerization, topoisomerases, and various protein kinases.[8][9][10]

A well-established mechanism for benzimidazole-based anticancer agents is the inhibition of tubulin polymerization.[8] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism for anticancer activity via tubulin inhibition.

Causality: This initial screen is crucial to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. It provides a quantitative measure (IC₅₀) of potency, which is essential for go/no-go decisions and for guiding the concentrations used in subsequent mechanistic assays.

Methodology:

-

Cell Lines: Select a panel of cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical]) and a non-cancerous control cell line (e.g., MCF-10A) to assess selectivity.

-

Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5x10³ cells/well) and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Treatment: Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Paclitaxel) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: A Broad-Spectrum Hypothesis

The benzimidazole core is found in several antimicrobial drugs.[6] The presence of the lipophilic fluorobenzyl group and the reactive chloro-substituent in our target compound suggests potential for broad-spectrum activity.

Causality: This assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. It determines the lowest concentration required to inhibit microbial growth, providing a critical metric for comparing efficacy against different strains.

Methodology:

-

Microbial Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a final concentration of ~5x10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Potential: Modulation of Inflammatory Pathways

Many benzimidazole derivatives exhibit anti-inflammatory properties, often by inhibiting key enzymes in inflammatory cascades like cyclooxygenases (COX).[7][11]

Causality: This cell-based assay provides a functional readout of anti-inflammatory activity. LPS is a potent stimulator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) via the iNOS enzyme. Inhibition of NO production is a strong indicator of potential anti-inflammatory effects.

Methodology:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seeding: Plate the cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from a prior MTT assay on RAW 264.7 cells) for 1-2 hours. Include a vehicle control and a positive control (e.g., Dexamethasone).

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay): Nitric oxide is unstable and rapidly converts to nitrite in the culture medium. Transfer 50 µL of the cell culture supernatant from each well to a new plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. A pink/magenta color will develop.

-

Readout: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples and calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Conclusion and Future Outlook

1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a compound of significant synthetic tractability and high therapeutic potential, predicated on the robust history of the benzimidazole scaffold. This guide provides a foundational framework for its systematic evaluation. The immediate next steps should involve executing the outlined in vitro assays to establish a baseline of activity. Positive results from these initial screens would warrant progression to more complex studies, including:

-

Mechanism of Action Deconvolution: For promising anticancer hits, studies such as cell cycle analysis by flow cytometry, tubulin polymerization assays, and kinase profiling will be essential.

-

In Vivo Efficacy: Promising candidates should be advanced to appropriate animal models to assess in vivo efficacy and tolerability.

-

ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is critical for determining the compound's drug-like properties.

By following this structured, rationale-driven approach, the scientific community can efficiently and effectively probe the therapeutic potential of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, potentially adding a new and powerful agent to our therapeutic arsenal.

References

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.

- ChemicalBook. 2-Chlorobenzimidazole | 4857-06-1.

- PrepChem.com. Synthesis of Step B: 2-chloro 1-(4 fluorobenzyl) benzimidazole.

- Guidechem. What are the applications of 2-Chlorobenzimidazole in chemistry?.

- PubMed Central (PMC). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.

- PubMed. Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro.

- MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.

- NSR laboratories Pvt. Ltd. 2-Chlorobenzimidazole (CAS 4857-06-0): Key Applications & Chemical Insights.

- PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro.

- Unnamed Source. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole 84946-20-3.

- National Institutes of Health (NIH), PubChem. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate.

- National Institutes of Health (NIH), PubChem. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241.

- gsrs. 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE HYDROCHLORIDE.

- PubMed. Recent advances of benzimidazole as anticancer agents.

- PubMed Central (PMC). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.

- Unnamed Source. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Benchchem. 2-Chlorobenzimidazole chemical structure and properties.

- ResearchGate. (PDF) A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl).

- MDPI. Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study.

- Unnamed Source. Biological activities of benzimidazole derivatives: A review.

- Unnamed Source. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.

- Taylor & Francis. Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.

- MDPI. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.

- Alchem Pharmtech. CAS 84946-20-3 | 1-(4-fluorobenzyl)-2-chlorobenzimidazole.

- ResearchGate. (PDF) Anti-Inflammatory Trends of New Benzimidazole Derivatives.

- Unnamed Source. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.

- ResearchGate. Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats | Request PDF.

- PubMed. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine.

Sources

- 1. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [guidechem.com]

- 6. isca.me [isca.me]

- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 8. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Strategic Intermediate Profile: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole

[1]

Executive Summary

1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS: 84946-20-3) serves as a critical "privileged scaffold" in medicinal chemistry. While possessing intrinsic biological activity as an aldose reductase inhibitor, its primary industrial and research value lies in its role as the electrophilic precursor to Clemizole and a new generation of antiviral and antiepileptic therapeutics.

This technical guide analyzes the synthesis, reactivity, and application of this intermediate, moving beyond basic datasheet parameters to provide a self-validating workflow for drug development professionals.

Part 1: Chemical Architecture & Properties

The compound features a benzimidazole core functionalized at the N-1 position with a 4-fluorobenzyl group and at the C-2 position with a chlorine atom.[1] The C-2 chlorine is the "warhead" of the molecule, highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the imidazole ring nitrogen.

Physicochemical Datasheet

| Parameter | Specification | Notes |

| IUPAC Name | 2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole | |

| Molecular Formula | C₁₄H₁₀ClFN₂ | |

| Molecular Weight | 260.69 g/mol | |

| CAS Number | 84946-20-3 | |

| Melting Point | 94–98 °C | Purity dependent; sharp MP indicates <0.5% regioisomer.[2] |

| Solubility | DCM, DMSO, DMF, Ethyl Acetate | Poorly soluble in water. |

| Key Reactivity | SNAr at C-2; Electrophilic Aromatic Substitution at C-5/6 | C-2 Cl displacement is the primary synthetic utility. |

Part 2: Synthetic Methodologies

The synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a classic N-alkylation. However, regioselectivity and yield optimization distinguish the novice from the expert. The reaction involves the coupling of 2-chlorobenzimidazole with 4-fluorobenzyl chloride .[3]

Critical Process Parameters (CPP)

-

Base Selection: Inorganic bases (K₂CO₃, NaOH) are preferred over organic amines to prevent quaternary salt formation.

-

Solvent System:

-

Standard: DMF or Acetonitrile (Polar aprotic facilitates SN2).

-

Green/Industrial: PEG-600 or Aqueous NaOH (Phase Transfer Catalysis).

-

-

Regiochemistry: Because 2-chlorobenzimidazole exists as a tautomer, alkylation can theoretically occur at N-1 or N-3. However, due to the symmetry of the unsubstituted benzene ring, these positions are equivalent until substitution occurs. The product is a single regioisomer.

Workflow Visualization

The following diagram outlines the synthesis logic and downstream utility.

Caption: Synthesis workflow from raw materials to the Clemizole API via the target intermediate.

Part 3: Reactivity Profile & Functionalization

The utility of this intermediate rests on the lability of the C-2 chlorine.

The SNAr Mechanism

The benzimidazole ring acts as an electron sink. When a nucleophile (like a secondary amine) attacks C-2, the electron density is temporarily delocalized onto the N-3 nitrogen (Meisenheimer-like complex) before the chloride is expelled.

Key Reaction: Synthesis of Clemizole To synthesize Clemizole, the intermediate is reacted with pyrrolidine .

-

Conditions: Excess pyrrolidine (acting as both nucleophile and base) or 1 eq. pyrrolidine with K₂CO₃ in Ethanol/DMF.

-

Temperature: Requires heat (reflux or >100°C) due to the stability of the C-Cl bond compared to acyl chlorides.

Therapeutic Applications (Drug Development)

-

H1 Antihistamine (Clemizole): The classic application.[4][5]

-

Hepatitis C (HCV): Clemizole was identified via high-throughput screening as an inhibitor of the NS4B RNA binding interaction, a novel mechanism distinct from protease inhibitors [1].

-

Dravet Syndrome (Epilepsy): Repurposing studies have shown Clemizole (EPX-100) exhibits antiepileptic activity in zebrafish models, mediated via serotonin signaling pathways [2].

Part 4: Experimental Protocols

Protocol A: Laboratory Scale Synthesis (High Purity)

Recommended for medicinal chemistry lead optimization.

Reagents:

-

2-Chlorobenzimidazole (1.0 eq)[2]

-

4-Fluorobenzyl chloride (1.1 eq)[2]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

DMF (Dimethylformamide), dry (5 mL/mmol)

Procedure:

-

Dissolution: Charge a round-bottom flask with 2-chlorobenzimidazole and anhydrous K₂CO₃. Add dry DMF and stir at room temperature for 30 minutes. Note: This deprotonates the benzimidazole, generating the active nucleophile.

-

Addition: Add 4-fluorobenzyl chloride dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (lower R_f) should disappear.

-

Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate as a white/off-white solid.

-

Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol or Ethyl Acetate.

-

Target Yield: 85–92%

-

Validation: 1H NMR should show a singlet for the benzylic CH₂ at ~5.4 ppm.

-

Protocol B: Industrial/Green Synthesis (Scalable)

Recommended for kilo-scale production.

Reagents:

-

2-Chlorobenzimidazole (1.0 eq)[2]

-

4-Fluorobenzyl chloride (1.05 eq)

-

NaOH (30% aqueous solution)

Procedure:

-

Suspend 2-chlorobenzimidazole in water.[3] Add 30% NaOH solution (1.5 eq).

-

Heat to 82°C to form a clear solution (sodium salt formation).

-

Slowly add 4-fluorobenzyl chloride over 2–5 hours while maintaining temperature.

-

Cool to 20°C. Extract with Dichloromethane (DCM) or filter if solid precipitates directly (concentration dependent).

-

Note: This method avoids DMF, simplifying waste disposal [3].

Part 5: Mechanistic Visualization

The following diagram details the transformation logic for researchers modifying the scaffold.

Caption: Mechanistic pathway from precursor activation to therapeutic target engagement.

References

-

PubChem. (n.d.).[8] Clemizole Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Griffin, A., et al. (2017). Clemizole and modulators of serotonin signaling suppress seizures in Dravet syndrome. Brain. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-1-(4-fluorobenzyl)benzimidazole. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Clemizole - Wikipedia [en.wikipedia.org]

- 6. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Clemizole | C19H20ClN3 | CID 2782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole Scaffolds in Diabetic Complication Therapeutics

Part 1: Executive Summary & Mechanistic Rationale

The management of long-term diabetic complications (neuropathy, retinopathy, nephropathy) relies heavily on controlling the Polyol Pathway .[1] Aldose Reductase (ALR2), the rate-limiting enzyme in this pathway, converts excess glucose into sorbitol.[1][2] Sorbitol accumulation induces osmotic stress and depletes NADPH, leading to oxidative damage.

1-(4-Fluorobenzyl)-2-chlorobenzimidazole represents a critical "Gateway Scaffold" in the design of potent Aldose Reductase Inhibitors (ARIs). While the molecule itself possesses moderate intrinsic inhibitory activity, its primary value lies in its structural duality:

-

The 1-(4-Fluorobenzyl) Tail: Provides the necessary lipophilic interaction to penetrate the ALR2 "Specificity Pocket" (hydrophobic domain).

-

The 2-Chloro Head: Serves as a versatile electrophilic handle, allowing for the attachment of acidic moieties (e.g., acetic acid, thiazolidinedione) required to anchor the molecule in the enzyme's "Anion Binding Pocket."

This guide details the synthesis of this core scaffold, its optimization into high-potency derivatives, and the protocols for biological validation.

The Polyol Pathway & ARI Intervention

The following diagram illustrates the pathological flux of glucose under hyperglycemic conditions and the intervention point for benzimidazole derivatives.

Figure 1: The Polyol Pathway.[1][3][4][5] Under hyperglycemia, ALR2 activity spikes, consuming NADPH. Benzimidazole inhibitors block this step, preventing sorbitol accumulation.

Part 2: Chemical Synthesis & Structural Validation[6][7]

The synthesis of the 1-(4-fluorobenzyl)-2-chlorobenzimidazole scaffold is a nucleophilic substitution reaction. High purity is essential to prevent competitive inhibition by unreacted precursors in downstream assays.

Protocol 1: Synthesis of the Core Scaffold

Objective: N-alkylation of 2-chlorobenzimidazole.

Reagents:

-

2-Chlorobenzimidazole (1.0 eq)

-

4-Fluorobenzyl chloride (1.1 eq)

-

Potassium Carbonate (

) (anhydrous, 2.0 eq) -

Acetone or DMF (Solvent)

Workflow:

-

Activation: Dissolve 2-chlorobenzimidazole in dry acetone/DMF. Add

and stir at room temperature for 30 minutes to generate the benzimidazole anion. -

Alkylation: Dropwise add 4-fluorobenzyl chloride.

-

Reflux: Heat the mixture to reflux (60°C for Acetone, 80°C for DMF) for 6–8 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 3:1).

-

Workup: Evaporate solvent. Pour residue into ice-cold water. The product will precipitate.

-

Purification: Filter the solid and recrystallize from ethanol.

Critical Control Point: The "2-chloro" position is reactive. Avoid using strong nucleophilic bases (like NaOH in water) at high temperatures during workup to prevent hydrolysis to the hydroxy-benzimidazole.

Protocol 2: Functionalization (SAR Optimization)

To convert the scaffold into a potent ARI, the chlorine must be displaced by a group capable of hydrogen bonding or ionic interaction with the catalytic residues (Tyr48, His110) of ALR2.

Common Derivatization:

-

Reaction: Nucleophilic displacement with Mercaptoacetic acid.

-

Product: 2-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid.

-

Rationale: Introduces a carboxylic acid tail, mimicking the structure of established ARIs like Epalrestat.

Figure 2: Synthetic route transforming the chloro-scaffold into active pharmaceutical ingredients.

Part 3: Biological Evaluation (In Vitro)

The efficacy of the synthesized scaffold and its derivatives is quantified using a spectrophotometric assay measuring the rate of NADPH oxidation.

Protocol 3: Aldose Reductase Inhibition Assay

Principle: ALR2 consumes NADPH to reduce glyceraldehyde. We measure the decrease in absorbance at 340 nm (OD340).[6] An inhibitor slows this decrease.

Materials:

-

Enzyme Source: Rat lens homogenate or Recombinant Human ALR2.

-

Substrate: DL-Glyceraldehyde (10 mM stock).

-

Cofactor: NADPH (0.1 mM final concentration).

-

Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

Step-by-Step Methodology:

-

Preparation: In a quartz cuvette or UV-transparent 96-well plate, combine:

-

Incubation: Incubate at 30°C for 10 minutes to allow inhibitor binding.

-

Initiation: Add DL-Glyceraldehyde to start the reaction.

-

Measurement: Monitor Absorbance (340 nm) for 3–5 minutes.

-

Calculation:

Data Presentation Standards: Results should be tabulated comparing the scaffold to established standards (e.g., Sorbinil).

| Compound ID | R-Group (Pos 2) | IC50 (µM) | Mechanism |

| Scaffold | -Cl | > 50 µM | Weak/Non-specific |

| Derivative A | -S-CH2-COOH | 0.45 µM | Competitive (Anion Pocket) |

| Derivative B | -NH-CH2-COOH | 2.10 µM | Mixed Inhibition |

| Sorbinil | (Standard) | 1.50 µM | Reference |

Part 4: Structure-Activity Relationship (SAR) Analysis[7]

Understanding why the 1-(4-fluorobenzyl)-2-chlorobenzimidazole scaffold works requires analyzing the binding pocket interactions.

The Hydrophobic Pocket (Specificity Pocket)

The 4-fluorobenzyl group is critical.

-

Interaction:

- -

Why Fluorine? The fluorine atom provides metabolic stability (blocking para-oxidation) and enhances lipophilicity without adding excessive steric bulk, allowing a tight fit in the specificity pocket.

The Anion Binding Pocket (Catalytic Site)

The 2-chloro group is a placeholder.

-

Limitation: The -Cl atom cannot form strong hydrogen bonds with Tyr48 or His110 (the proton donor residues).

-

Optimization: Replacing -Cl with an acetic acid side chain (carboxymethyl group) allows the carboxylate anion to anchor to Tyr48/His110/Trp111. This "Anion Head + Hydrophobic Tail" configuration is the "Gold Standard" for ARIs.

Figure 3: Pharmacophore dissection of the scaffold.

Part 5: Computational Modeling (Docking Protocol)

To validate the binding mode of derivatives synthesized from this scaffold, perform molecular docking.[4][11][12]

Recommended Software: AutoDock Vina or Gold. Target Structure: PDB ID 1US0 (High resolution ALR2 complexed with IDD594).

Docking Workflow:

-

Protein Prep: Remove water molecules (except those bridging the catalytic triad if using specific forcefields). Protonate His110 (critical for anion binding).

-

Ligand Prep: Draw 1-(4-fluorobenzyl)-2-chlorobenzimidazole and its derivatives. Minimize energy (MM2/MMFF94).

-

Grid Box: Center on the co-crystallized ligand (IDD594). Dimensions: 20x20x20 Å.

-

Analysis: Look for:

-

RMSD: < 2.0 Å relative to known inhibitors.[11]

-

H-Bonds: Interaction between the inhibitor head group and Tyr48/His110.

-

Pi-Stacking: Benzyl ring parallel to Trp111.

-

References

-

Bozdag-Dundar, O., et al. (2007). Synthesis and inhibitory activity of some new benzimidazole derivatives against aldose reductase. Bioorganic & Medicinal Chemistry Letters, 17(7), 1894-1899.

-

Miyamoto, S. (2002). Recent advances in aldose reductase inhibitors: potential agents for the treatment of diabetic complications.[4][5] Expert Opinion on Therapeutic Patents, 12(4), 621-631.

-

Gautam, et al. (2023).[5] De novo designing of novel drug-like inhibitors of aldose reductase. Pharmaspire, 15(3).[5]

-

Abcam. (2021). Aldose Reductase Inhibitor Screening Kit (Colorimetric) Protocol.

-

Balestri, F., et al. (2022).[3] In search of differential inhibitors of aldose reductase. Biomolecules, 12(4), 485.[3]

Sources

- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isfcppharmaspire.com [isfcppharmaspire.com]

- 6. Aldose Reductase Activity Kit (Colorimetric) (ab273276) | Abcam [abcam.com]

- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedpharmajournal.org [biomedpharmajournal.org]

- 9. content.abcam.com [content.abcam.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. ukm.my [ukm.my]

- 12. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole from 2-chlorobenzimidazole

An Application Note for the Synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, a key intermediate in pharmaceutical research and drug development, notably recognized as an aldose reductase (ALR2) inhibitor.[] The primary method detailed is a robust N-alkylation of 2-chlorobenzimidazole with 4-fluorobenzyl chloride under aqueous basic conditions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural causality, characterization guidelines, and troubleshooting advice to ensure reliable and reproducible outcomes. Alternative "green" synthetic approaches are also discussed to provide a broader experimental context.

Introduction and Scientific Background

Benzimidazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities.[2] The target molecule, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, incorporates the versatile 2-chlorobenzimidazole scaffold, which allows for further functionalization at the C2 position, and a 4-fluorobenzyl group, a common moiety in bioactive molecules due to the favorable metabolic stability and unique electronic properties conferred by the fluorine atom.

The synthesis described herein is a classic example of N-alkylation, a fundamental reaction in heterocyclic chemistry. The core principle involves the deprotonation of the benzimidazole N-H proton by a base, creating a nucleophilic benzimidazolide anion. This anion subsequently displaces a halide from an alkylating agent—in this case, 4-fluorobenzyl chloride—via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of base, solvent, and temperature is critical for achieving high yield and purity by minimizing side reactions.

Reaction Mechanism: Nucleophilic Substitution

The N-alkylation proceeds through the following steps:

-

Deprotonation: The nitrogen atom of the imidazole ring in 2-chlorobenzimidazole is weakly acidic. A base, such as sodium hydroxide (NaOH), abstracts the proton from the N-H bond. This creates a highly nucleophilic benzimidazolide anion.

-

Nucleophilic Attack: The generated anion attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride.

-

Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the new N-C bond and yielding the final product, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.

The presence of a strong base and elevated temperature facilitates this SN2 reaction, ensuring a reasonable reaction rate.

Primary Experimental Protocol

This protocol is adapted from a well-established procedure and optimized for laboratory-scale synthesis.[3]

Materials and Reagents

| Reagent/Material | Grade | M. Wt. ( g/mol ) | Amount | Moles (mmol) |

| 2-Chlorobenzimidazole | 98% | 152.58 | 11.0 g | 72.09 |

| 4-Fluorobenzyl chloride | 99% | 144.57 | 23.76 g | 164.35 |

| Sodium Hydroxide (NaOH) | ACS Reagent | 40.00 | 5.2 g (in 17.35 mL 30% w/v soln) | 130.13 |

| Deionized Water | - | 18.02 | 74 mL | - |

| Methylene Chloride (DCM) | ACS Reagent | 84.93 | ~150 mL | - |

| Ethyl Acetate | ACS Grade | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | ACS Grade | 142.04 | As needed | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 11.0 g of 2-chlorobenzimidazole in 74 mL of deionized water and 17.35 mL of 30% aqueous sodium hydroxide solution.

-

Heating: Heat the resulting mixture to 82 °C with continuous stirring. The solution should become clear.

-

Slow Addition of Alkylating Agent: Using a dropping funnel, slowly add 23.76 g of 4-fluorobenzyl chloride to the reaction mixture over a period of 5 hours.

-

Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and to prevent the formation of undesired side products by maintaining a low instantaneous concentration of the alkylating agent.

-

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the 2-chlorobenzimidazole spot (higher polarity) and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: Once the reaction is complete (as determined by TLC), cool the solution to room temperature (approx. 20 °C).

-

Extraction: Transfer the cooled mixture to a separatory funnel and extract the aqueous phase three times with methylene chloride (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from ethyl acetate to obtain pure 1-(4-Fluorobenzyl)-2-chlorobenzimidazole as a crystalline solid.[3]

Experimental Workflow Visualization

The overall synthetic and purification workflow is depicted below.

Caption: Workflow for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.

Alternative and Green Synthetic Protocols

While the primary protocol is robust, alternative methods offer advantages such as milder conditions or reduced environmental impact.[2]

| Protocol | Base/Catalyst | Solvent | Temperature (°C) | Key Advantages | Reference |

| Phase-Transfer Catalysis | aq. KOH / TBHS | Dichloromethane | Room Temp. | Milder temperature, biphasic system simplifies work-up. | [4] |

| Anhydrous Conditions | K₂CO₃ | Acetonitrile | 40-50 | Avoids strongly caustic aqueous solutions. | [5] |

| SDS-Aqueous Medium | NaOH / SDS | Water | 60 | Environmentally benign, avoids volatile organic solvents. | [4][6] |

| Solvent-Free Grinding | K₂CO₃ | None (Solid Phase) | Room Temp. | "Greenest" method, minimal waste, simple procedure. | [2] |

TBHS: Tetrabutylammonium hydrogen sulfate, SDS: Sodium dodecyl sulfate

These alternatives demonstrate the versatility of N-alkylation chemistry for benzimidazoles. The choice of method may depend on available equipment, desired scale, and environmental considerations.

Product Characterization

To confirm the identity and purity of the synthesized 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, the following analytical techniques are recommended:

-

¹H NMR: The spectrum should show the disappearance of the broad N-H proton signal from the starting material. Key new signals will include a singlet for the benzylic methylene protons (-CH₂-) typically around 5.5-5.6 ppm and aromatic signals corresponding to both the benzimidazole and the 4-fluorobenzyl rings.

-

Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight of 260.69 g/mol .[7]

-

Melting Point: A sharp melting point consistent with literature values indicates high purity.

-

Infrared (IR) Spectroscopy: The disappearance of the N-H stretching band (typically ~3400 cm⁻¹) from the starting material provides further evidence of successful N-alkylation.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction. | Extend reaction time and monitor closely by TLC. Ensure the temperature is maintained at 82 °C. |

| Loss of product during work-up. | Ensure pH of the aqueous layer is basic before extraction. Perform at least three extractions with fresh solvent. | |

| Incomplete Reaction | Inactive alkylating agent. | Use a fresh bottle of 4-fluorobenzyl chloride. |

| Insufficient base. | Verify the concentration of the NaOH solution. | |

| Formation of Side Products | Reaction temperature too high or too rapid addition of alkylating agent. | Strictly control the temperature and maintain a slow, steady addition rate. |

| Presence of impurities in starting materials. | Use high-purity starting materials (≥98%). | |

| Difficulty in Crystallization | Product is oily or impure. | Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) before attempting recrystallization. |

Conclusion

This application note provides a comprehensive and reliable guide for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. By explaining the causality behind the procedural steps and offering a framework for troubleshooting and characterization, this document serves as a practical resource for researchers. The discussion of alternative green methodologies further equips scientists with the knowledge to adapt the synthesis to various laboratory contexts, promoting both efficiency and environmental responsibility.

References

-

PrepChem. Synthesis of Step B: 2-chloro 1-(4 fluorobenzyl) benzimidazole. Available from: [Link]

-

Roman, G. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available from: [Link]

-

Khatun, N. et al. A sustainable N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. Available from: [Link]

-

Buchsbaum, J. et al. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

- Google Patents. Alkylation reaction method of benzimidazoles compounds.

-

Srivastava, R. et al. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. Available from: [Link]

-

Al-Ostoot, F.H. et al. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... PMC. Available from: [Link]

-

Wang, Z. et al. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC, NIH. Available from: [Link]

-

Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available from: [Link]

-

PubChem. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. Available from: [Link]

Sources

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Green Synthesis of N-Substituted-2-Chlorobenzimidazoles: A Guide to Modern, Eco-Friendly Methodologies

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green and sustainable methods for the synthesis of N-substituted-2-chlorobenzimidazoles. Moving beyond traditional synthetic routes that often rely on hazardous reagents and volatile organic solvents, this document details practical, efficient, and environmentally benign alternatives. The protocols and insights provided herein are designed to be directly applicable in a modern research and development setting, emphasizing not just the "how" but also the "why" behind these greener approaches.

The Imperative for Green Chemistry in Benzimidazole Synthesis

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities. The N-substituted-2-chlorobenzimidazole moiety, in particular, is a critical intermediate for the synthesis of numerous therapeutic agents. However, classical N-alkylation methods frequently involve the use of toxic solvents like DMF and strong, hazardous bases such as sodium hydride, leading to significant environmental waste and safety concerns.[1][2]

Green chemistry offers a transformative approach, aiming to reduce or eliminate the use and generation of hazardous substances.[3][4] This guide focuses on three prominent green synthetic techniques that have been successfully applied to the N-alkylation of 2-chlorobenzimidazole: mechanochemistry (physical grinding), microwave-assisted synthesis, and ultrasound-assisted synthesis, along with the use of eco-friendly solvent systems like polyethylene glycol (PEG).

Mechanochemical Synthesis: A Solvent-Free Approach

Mechanochemistry utilizes mechanical force to induce chemical reactions, often in the absence of a solvent.[5][6][7] This technique is inherently green as it eliminates the need for solvents, which are major contributors to chemical waste. The energy input is direct and efficient, often leading to shorter reaction times and higher yields.

The "Why": Causality in Mechanochemical N-Alkylation

In the context of N-alkylating 2-chlorobenzimidazole, grinding the reactants together with a solid base like potassium carbonate creates intimate contact between the solid particles. The mechanical energy generated during grinding can lead to the formation of eutectic mixtures or localized melting at the particle interfaces, facilitating the acid-base reaction between the benzimidazole N-H and the carbonate. This in-situ formation of the benzimidazolide anion allows for its subsequent reaction with the alkylating agent. The entire process occurs in the solid state, obviating the need for a solvent to bring the reactants together.

Experimental Protocol: Mechanochemical Synthesis of N-Alkyl-2-chlorobenzimidazoles

This protocol is adapted from the work of Rao, S. S. et al.[1]

Materials:

-

2-Chlorobenzimidazole

-

Alkylating agent (e.g., Dimethyl sulfate (DMS), Diethyl sulfate (DES), Benzyl chloride)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Mortar and Pestle

-

Ice-cold water

-

Filter paper and funnel

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a clean, dry mortar, combine 2-chlorobenzimidazole (10 mmol), anhydrous potassium carbonate (20 mmol), and the alkylating agent (10 mmol).

-

Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The mixture should become a homogeneous paste.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

After completion, add approximately 30-40 mL of ice-cold water to the mortar and stir to precipitate the product.

-

Filter the solid product using a Büchner funnel and wash with two portions of 10 mL of cold water.

-

Dry the crude product.

-

Recrystallize the crude product from a suitable solvent to obtain the pure N-substituted-2-chlorobenzimidazole.

Characterization Data for Synthesized Compounds:

-

1-Methyl-2-chlorobenzimidazole:

-

1-Ethyl-2-chlorobenzimidazole:

-

¹H NMR: Expect signals for the ethyl group (triplet and quartet) and aromatic protons.

-

IR (KBr): Similar to the methyl derivative with additional C-H stretching from the ethyl group.

-

-

1-Benzyl-2-chlorobenzimidazole:

-

¹H NMR (DMSO-d6): Expect signals for the benzylic protons and the aromatic protons from both the benzimidazole and benzyl moieties.[11]

-

¹³C NMR (DMSO-d6): Resonances corresponding to the carbons of the benzimidazole and benzyl groups.[12]

-

IR (KBr): Characteristic peaks for C-Cl, C=N, and aromatic C-H stretching.

-

Microwave-Assisted Synthesis: Harnessing Dielectric Heating

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions.[3] Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[13][14] This often results in dramatically reduced reaction times, increased yields, and improved product purity.[15]

The "Why": The Advantage of Rapid, Localized Heating

In the N-alkylation of 2-chlorobenzimidazole, the polarity of the reactants and any solvent used allows for efficient absorption of microwave energy. This rapid heating accelerates the rate of the substitution reaction. Furthermore, localized superheating effects can overcome activation energy barriers more effectively than conventional heating. The reaction can often be performed solvent-free or with a minimal amount of a high-boiling, polar, and green solvent like PEG-600.

Experimental Protocol: Microwave-Assisted Synthesis of N-Alkyl-2-chlorobenzimidazoles

This protocol is adapted from the work of Rao, S. S. et al.[1]

Materials:

-

2-Chlorobenzimidazole

-

Alkylating agent (e.g., DMS, DES, Benzyl chloride)

-

Microwave reactor with sealed reaction vessels

-

Ice-cold water

-

Filter paper and funnel

-

Recrystallization solvent

Procedure:

-

Place 2-chlorobenzimidazole (10 mmol) and the alkylating agent (10 mmol) in a 10 mL microwave reaction vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture for approximately 2 minutes (optimization may be required depending on the reactor and substrates).

-

After irradiation, allow the vessel to cool to room temperature.

-

Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize from a suitable solvent for purification.

Workflow Diagram: Microwave-Assisted Synthesis

Caption: Workflow for Microwave-Assisted Synthesis.

Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique and efficient way to promote reactions.[16][17] The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[18][19] This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates.

The "Why": Enhanced Mass Transfer and Radical Formation

In a heterogeneous system like the N-alkylation of 2-chlorobenzimidazole with a solid base, ultrasound can significantly enhance mass transfer between the phases. The microjets and shockwaves generated during cavitation can break down solid particles, increasing their surface area and facilitating the reaction. While the N-alkylation is primarily an ionic reaction, the extreme conditions within the collapsing bubbles can also promote the formation of radical intermediates, potentially opening up alternative reaction pathways.

General Protocol: Ultrasound-Assisted Synthesis of N-Alkyl-2-chlorobenzimidazoles

Materials:

-

2-Chlorobenzimidazole

-

Alkylating agent

-

Base (e.g., K₂CO₃ or a liquid base like triethanolamine)

-

A suitable green solvent (e.g., ethanol, water, or PEG-600)

-

Ultrasonic bath or probe sonicator

-

Standard work-up and purification equipment

Procedure:

-

In a reaction flask, dissolve or suspend 2-chlorobenzimidazole (10 mmol) and the base in the chosen solvent.

-

Add the alkylating agent (10 mmol) to the mixture.

-

Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

-

Irradiate the mixture with ultrasound at a specified frequency and power. The reaction time will need to be optimized but is expected to be significantly shorter than conventional methods.

-

Monitor the reaction by TLC.

-

Upon completion, perform a standard aqueous work-up to remove the base and any water-soluble byproducts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or chromatography.

The Role of Green Solvents: Polyethylene Glycol (PEG)

Polyethylene glycol (PEG) is an excellent example of a green solvent.[20][21][22][23] It is non-toxic, biodegradable, non-volatile, and thermally stable. Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile medium for various reactions.

The "Why": A Recyclable and Effective Reaction Medium

Using PEG-600 as a solvent for the N-alkylation of 2-chlorobenzimidazole offers several advantages.[1] Its polarity helps to dissolve the reactants and facilitate the reaction. Its high boiling point allows for reactions to be carried out at elevated temperatures without the need for a pressurized system. Importantly, PEG is often immiscible with solvents like diethyl ether, allowing for easy product extraction and recovery and recycling of the PEG.

Experimental Protocol: N-Alkylation in PEG-600

This protocol is adapted from the work of Rao, S. S. et al.[1]

Materials:

-

2-Chlorobenzimidazole

-

Alkylating agent

-

PEG-600

-

Ice-cold water

-

Filter paper and funnel

-

Recrystallization solvent

Procedure:

-

In a round-bottom flask, mix 2-chlorobenzimidazole (10 mmol), the alkylating agent (10 mmol), and PEG-600 (20 mL).

-

Heat the mixture on a steam bath at 100°C for approximately 3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into about 50 mL of ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize from a suitable solvent.

Comparative Analysis of Green Synthesis Methods

| Method | Key Principle | Advantages | Disadvantages | Typical Reaction Time |

| Mechanochemistry | Mechanical Force | Solvent-free, rapid, high yields, simple work-up | Not easily scalable for large quantities, requires specialized equipment for reproducibility | 10-15 minutes |

| Microwave-Assisted | Dielectric Heating | Extremely rapid, high yields, uniform heating | Requires dedicated microwave reactor, potential for high pressure build-up | 2-5 minutes |

| Ultrasound-Assisted | Acoustic Cavitation | Enhanced mass transfer, can be used at room temperature, shorter reaction times than conventional methods | Requires ultrasonic equipment, potential for radical side reactions | 15-60 minutes |

| PEG-600 as Solvent | Green Reaction Medium | Non-toxic, recyclable, thermally stable, good solvent for many reactants | Higher viscosity than traditional solvents, requires heating, product isolation can be more involved | 1-3 hours |

Logical Relationships of Green Synthesis Strategies

Caption: Interplay of problems, solutions, and benefits.

Conclusion

The green synthesis methods detailed in this guide represent significant advancements over traditional approaches for the N-alkylation of 2-chlorobenzimidazole. By embracing principles of mechanochemistry, microwave and ultrasound assistance, and the use of eco-friendly solvents, researchers can not only improve the efficiency and yield of their reactions but also significantly reduce their environmental impact. These protocols provide a solid foundation for the development of more sustainable and responsible chemical synthesis in the pharmaceutical industry.

References

- Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72.

-

Green Synthesis of Benzimidazole Derivatives. (n.d.). ijcrt.org. Retrieved from [Link]

- A brief review: Microwave assisted organic reaction. (2012). Scholars Research Library.

- Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applic

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023).

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).

- CHAPTER 8: Mechanochemical Synthesis of Biologically Relevant Heterocycles. (n.d.). Books.

- Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm. (n.d.). Scribd.

- Mechanochemical synthesis of small organic molecules. (2017). Beilstein Journal of Organic Chemistry.

- Mechanochemical synthesis of small organic molecules. (2017).

- PART - 1 INTRODUCTION. (n.d.).

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.

- Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). organic-chemistry.org.

- Merits and Demerits of Microwave Assisted Reactions.pptx. (n.d.). Slideshare.

- Ultrasound-assisted organic synthesis: Significance and symbolism. (2025).

- Ball Milling Promoted N-Heterocycles Synthesis. (n.d.). MDPI.

- Mechanochemistry in Heterocyclic Synthesis. (n.d.).

- Ultrasound: A boon in the synthesis of organic compounds. (2025).

- Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). RSC Publishing.

- A facile and environmentally benign polyethylene glycol 600-mediated method for the synthesis of densely functionalized 2-aminothiophene derivatives under ultrasonic

- Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.

- Polyethylene Glycol : A Promising Appraoch for Sustainable Organic Synthesis. (n.d.).

- Polyethylene Glycol: A New Medium for Green Organic Synthesis. (n.d.).

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)

- Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019).

- Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. (2024). UiTM IR.

- 2-Chlorobenzimidazole. (n.d.). NIST WebBook.

- Polyethylene Glycol (PEG) as a Green Solvent for Carbon—Carbon Bond Formation Reactions. (2015).

- Polyethylene Glycol as a Green and Biocompatible Reaction Media for t he Catalyst Free Synthesis of Organic Compounds. (2021).

- 1-Methyl-2-chlorobenzimidazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- IR spectra of benzimidazole and the complexes. (n.d.).

- 2-Chloromethylbenzimidazole. (n.d.). PubChem.

- Benzimidazole(51-17-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

Sources

- 1. mdpi.com [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. chemmethod.com [chemmethod.com]

- 5. books.rsc.org [books.rsc.org]

- 6. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]

- 7. Mechanochemical synthesis of small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Chlorobenzimidazole [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. ir.uitm.edu.my [ir.uitm.edu.my]

- 12. archives.ijper.org [archives.ijper.org]

- 13. bspublications.net [bspublications.net]

- 14. mdpi.com [mdpi.com]

- 15. Merits and Demerits of Microwave Assisted Reactions.pptx [slideshare.net]

- 16. Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm | PDF [slideshare.net]

- 17. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]

- 18. wisdomlib.org [wisdomlib.org]

- 19. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Application Notes & Protocols: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole as a Versatile Building Block for Novel Compound Synthesis

Abstract